molecular formula C3H5BN2O3 B3284285 (3-Methyl-1,2,4-oxadiazol-5-yl)boronic acid CAS No. 782452-17-9

(3-Methyl-1,2,4-oxadiazol-5-yl)boronic acid

Cat. No. B3284285
CAS RN: 782452-17-9
M. Wt: 127.90 g/mol
InChI Key: RRORPWYKMFLSST-UHFFFAOYSA-N
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Description

(3-Methyl-1,2,4-oxadiazol-5-yl)boronic acid , also known as 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid , is a heterocyclic compound with the empirical formula C10H8N2O3 . It belongs to the class of boronic acids and contains both an oxadiazole ring and a boronic acid functional group. The compound’s molecular weight is approximately 204.18 g/mol .


Synthesis Analysis

The synthesis of this compound involves the introduction of the 3-methyl-1,2,4-oxadiazole moiety onto a benzoic acid scaffold. Various synthetic routes exist, including condensation reactions, cyclizations, and boronation processes. Researchers have reported different methods for its preparation, and further exploration of efficient synthetic routes is ongoing .


Molecular Structure Analysis

The molecular structure of (3-Methyl-1,2,4-oxadiazol-5-yl)boronic acid consists of a benzene ring substituted with a boronic acid group and a 3-methyl-1,2,4-oxadiazole ring. The compound exhibits planarity due to conjugation between the aromatic rings and the oxadiazole moiety. The boronic acid functionality allows for potential interactions with other molecules, making it relevant in various chemical contexts .


Chemical Reactions Analysis

  • Complexation : It can form complexes with Lewis bases and transition metals, influencing reactivity and selectivity .

Physical And Chemical Properties Analysis

  • Spectral Data : Infrared (FT-IR) spectroscopy shows characteristic peaks at 1640 cm-1 (C=O) and 3518 cm-1 (OH). Proton NMR (1H NMR) reveals signals between 6.76 and 7.86 ppm (aromatic protons), and carbon NMR (13C-NMR) displays resonances at 116.1, 129.08, 131.1, 132.6, 132.9, 133.5, 139.1, 163.13, and 195.1 ppm .

Mechanism of Action

The specific mechanism of action for this compound depends on its context of use. As a boronic acid derivative, it may act as a ligand, enzyme inhibitor, or participate in catalytic processes. Further studies are needed to elucidate its precise biological mechanisms .

properties

IUPAC Name

(3-methyl-1,2,4-oxadiazol-5-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BN2O3/c1-2-5-3(4(7)8)9-6-2/h7-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRORPWYKMFLSST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC(=NO1)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80725941
Record name (3-Methyl-1,2,4-oxadiazol-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80725941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methyl-1,2,4-oxadiazol-5-yl)boronic acid

CAS RN

782452-17-9
Record name (3-Methyl-1,2,4-oxadiazol-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80725941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Methyl-1,2,4-oxadiazol-5-yl)boronic acid
Reactant of Route 2
(3-Methyl-1,2,4-oxadiazol-5-yl)boronic acid
Reactant of Route 3
(3-Methyl-1,2,4-oxadiazol-5-yl)boronic acid
Reactant of Route 4
(3-Methyl-1,2,4-oxadiazol-5-yl)boronic acid
Reactant of Route 5
(3-Methyl-1,2,4-oxadiazol-5-yl)boronic acid
Reactant of Route 6
Reactant of Route 6
(3-Methyl-1,2,4-oxadiazol-5-yl)boronic acid

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